molecular formula C17H23NO4 B512028 ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate CAS No. 289054-98-4

ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate

Cat. No. B512028
CAS RN: 289054-98-4
M. Wt: 305.4g/mol
InChI Key: XGUYTBDESFKGJL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Production Pathways and Process Integration

This compound is involved in the production of ethyl acetate, a key organic solvent. A study compares various production methods, highlighting the potential for process integration and intensification, including stream regeneration . The research suggests that reactive distillation with an auxiliary chemical reaction is the most suitable pathway, considering energy, economy, and safety aspects .

Enhanced Extraction Processes

In the realm of green chemistry, this compound plays a role in enhancing extraction processes. An improved technological solution with closed circulation of the extractant and subcooling of azeotropes for better extraction efficiency is demonstrated. This results in significant reductions in energy and raw material consumption, as well as a decrease in total organic loading and chemical oxygen demand in wastewater .

Catalysis and Mechanism Insights

The compound is used to understand the mechanism of ethanol synthesis from acetic acid at a molecular level. Developing low-cost, high-efficiency non-noble metal catalysts for this synthesis is beneficial for industrial applications, especially when acetic acid is derived from renewable biomass .

Solvent Applications

Due to its properties, ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is widely used as a solvent in various industries. Its reasonable price, low toxicity, and suitable solvent characteristics make it a valuable compound in manufacturing processes .

Process Intensification

The compound is central to studies on process intensification, where the focus is on enhancing the efficiency of chemical reactions. This includes optimizing reaction conditions and designing innovative reactors that can perform multiple functions simultaneously .

Environmental Impact Reduction

Research involving this compound also aims at reducing the environmental impact of chemical processes. By improving the efficiency of reactions and extraction processes, there is a direct effect on lowering emissions and waste, contributing to more sustainable industrial practices .

properties

IUPAC Name

ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUYTBDESFKGJL-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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